molecular formula C14H26N2O4 B1398551 Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate CAS No. 874801-65-7

Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate

Cat. No.: B1398551
CAS No.: 874801-65-7
M. Wt: 286.37 g/mol
InChI Key: SRZLAHPSBSPHPW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C14H26N2O4 and its molecular weight is 286.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate (CAS No. 874801-65-7) is a synthetic compound with significant potential in biochemical research. Its molecular formula is C14H26N2O4C_{14}H_{26}N_{2}O_{4}, and it has a molecular weight of 286.37 g/mol. This compound is particularly noted for its role in the synthesis of peptoid-based polyacids through controlled ring-opening polymerization, which can have various applications in drug development and materials science.

Biological Mechanisms and Pathways

The biological activity of this compound primarily revolves around its ability to participate in biochemical pathways that lead to the formation of polymers with potential therapeutic applications. The mechanisms include:

  • Controlled Ring-Opening Polymerization : This process allows for the synthesis of well-defined polymers that can be tailored for specific biological functions.
  • Influence of Environmental Factors : The activity of the compound can be affected by environmental parameters such as pH, which may alter its reactivity and interaction with biological systems.

Synthesis and Characterization

Studies have shown that this compound can be effectively synthesized and characterized using various analytical techniques. For instance, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of the compound.

Biological Activity Assays

In vitro assays have demonstrated that compounds similar to this compound exhibit various biological activities, including:

  • Antitumor Activity : Analogous compounds have been tested for their ability to inhibit tumor cell growth in cultured cell lines.
  • Cell Transformation Studies : Research involving BALB/3T3 cells has indicated that related compounds can induce cell transformation when exposed to tumor promoters, suggesting a potential role in cancer research .

Data Table: Summary of Properties

PropertyValue
Molecular FormulaC14H26N2O4
Molecular Weight286.37 g/mol
CAS Number874801-65-7
Purity≥95%
Mode of ActionRing-opening polymerization

Properties

IUPAC Name

tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-8-5-7-15(10-11-16)9-6-12(17)19-4/h5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZLAHPSBSPHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138285
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874801-65-7
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874801-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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